molecular formula C9H13N3 B11920354 2-Methylindoline-5,6-diamine

2-Methylindoline-5,6-diamine

Cat. No.: B11920354
M. Wt: 163.22 g/mol
InChI Key: RGMZMEAFEFQCLV-UHFFFAOYSA-N
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Description

2-Methylindoline-5,6-diamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylindoline-5,6-diamine can be synthesized through several methods. One common method involves the catalytic hydrogenation of 2-methylindole in the presence of acidic ionic liquids. This method is advantageous due to its high selectivity, yield, and environmentally friendly nature .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic hydrogenation techniques. The process typically employs catalysts such as Raney nickel or other metal catalysts under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylindoline-5,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

2-Methylindoline-5,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methylindoline-5,6-diamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylindole
  • 3-Methylindole
  • 1-Methylindole
  • 5-Methylindole
  • 7-Methylindole

Uniqueness

2-Methylindoline-5,6-diamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other indole derivatives may not be as effective .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1H-indole-5,6-diamine

InChI

InChI=1S/C9H13N3/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h3-5,12H,2,10-11H2,1H3

InChI Key

RGMZMEAFEFQCLV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C=C2N1)N)N

Origin of Product

United States

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